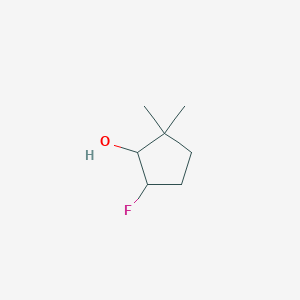
Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a triphenylmethyl (Trt) protecting group, and a unique pseudo-proline (Psi(Me,Me)pro) structure. These protecting groups and modifications make it a valuable tool in peptide synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc/tBu strategy is commonly employed, where the Fmoc group is used to protect the amino terminus of the peptide, and the Trt group protects the side chain of the glutamine residue. The pseudo-proline structure is introduced to enhance the solubility and stability of the peptide during synthesis.
Fmoc Protection: The amino group of the glutamine residue is protected with the Fmoc group using Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA).
Trt Protection: The side chain of the glutamine residue is protected with the Trt group using Trt-Cl in the presence of a base.
Pseudo-Proline Introduction: The pseudo-proline structure is introduced by coupling the serine residue with a pseudo-proline dipeptide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.
化学反应分析
Types of Reactions
Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups using piperidine and trifluoroacetic acid (TFA), respectively.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or HATU.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.
Coupling: HBTU or HATU in the presence of a base like DIPEA.
Oxidation/Reduction: Specific reagents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions are the desired peptides with specific sequences and structures, free from protecting groups.
科学研究应用
Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is widely used in:
Peptide Synthesis: As a building block in the synthesis of complex peptides and proteins.
Biological Studies: Investigating protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medical Research: Developing peptide-based therapeutics and studying disease mechanisms.
Industrial Applications: Producing peptides for use in cosmetics, pharmaceuticals, and biotechnology.
作用机制
The mechanism of action of Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and Trt groups protect the amino and side chain functionalities, respectively, preventing unwanted reactions during synthesis. The pseudo-proline structure enhances the solubility and stability of the peptide, facilitating efficient synthesis and purification.
相似化合物的比较
Similar Compounds
- Fmoc-Gln(Trt)-Thr(Psi(Me,Me)pro)-OH
- Fmoc-Asn(Trt)-NovaSyn® TGA
Uniqueness
Fmoc-Gln(Trt)-Ser(Psi(Me,Me)pro)-OH is unique due to its specific combination of protecting groups and the pseudo-proline structure, which provides enhanced solubility and stability compared to other similar compounds. This makes it particularly valuable in the synthesis of complex peptides and proteins.
属性
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H43N3O7/c1-44(2)48(39(29-55-44)42(51)52)41(50)38(46-43(53)54-28-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)26-27-40(49)47-45(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,37-39H,26-29H2,1-2H3,(H,46,53)(H,47,49)(H,51,52)/t38-,39-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGMGQRBDQAVPQ-YDAXCOIMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H43N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B2850448.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2850449.png)
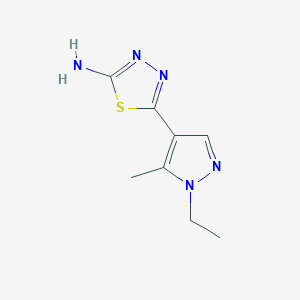
![(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B2850452.png)

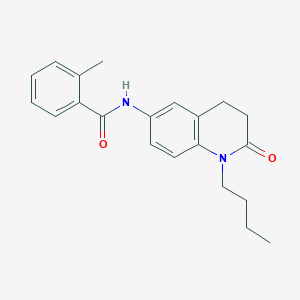
![ethyl 5-cyclopropaneamido-3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2850460.png)
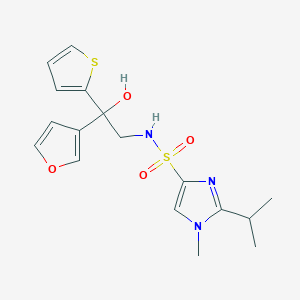
![5-benzyl-8-ethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2850463.png)
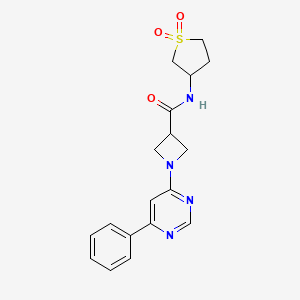
![4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2850465.png)
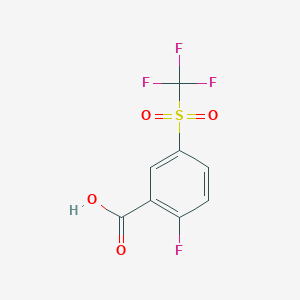
![(5-cyclopropylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2850467.png)
